![molecular formula C8H11NO B1522636 3-(Furan-2-yl)pyrrolidine CAS No. 1082926-03-1](/img/structure/B1522636.png)
3-(Furan-2-yl)pyrrolidine
Overview
Description
“3-(Furan-2-yl)pyrrolidine” is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 3-(2-furyl)pyrrolidine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 . Its canonical SMILES structure is C1CNCC1C2=CC=CO2 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 137.18 g/mol . It has an XLogP3-AA value of 0.8, indicating its partition coefficient between octanol and water . It has one rotatable bond . The topological polar surface area is 25.2 Ų .
Scientific Research Applications
Structural and Conformational Analysis
- Study 1: Research conducted by Subbiahpandi et al. (2006) on a similar compound, 3‐Acetyl‐4‐furyl‐1‐methylspiro[pyrrolidine‐2,2′‐indol]‐2′(3′H)‐one, revealed insights into the conformation of the central pyrrolidine ring and the perpendicular orientation of the furan ring relative to the oxindole system, underlining the importance of molecular geometry in understanding the properties of such compounds (Subbiahpandi et al., 2006).
Synthesis of Novel Compounds
- Study 2: Ebrik et al. (1998) discussed the synthesis of new N-substituted pyrrolidin-2-ones, cyclic analogues of baclofen, starting from compounds including 4-(5-methoxybenzo[b]furan-2-yl)pyrrolidin-2-one, showcasing the potential of these structures in creating novel chemical entities (Ebrik et al., 1998).
Anti-inflammatory Applications
- Study 3: Lee et al. (2006) characterized 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a compound closely related to 3-(Furan-2-yl)pyrrolidine, as having significant anti-inflammatory activity. This was achieved by inhibiting the production of nitric oxide and tumor necrosis factor-α (Lee et al., 2006).
Catalytic Inhibition in Cancer Research
- Study 4: A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, a compound with a structural similarity to this compound. It was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, displaying potential in cancer treatment due to its caspase 3-independent anticancer activity (Jeon et al., 2017).
Conductivity and Electronic Properties
- Study 5: Ou et al. (2011) investigated the structures and electronic properties of furan and pyrrole-based polymers, including furo[3,4-b]pyridine-based polymers. This study highlights the potential use of compounds like this compound in conducting materials, indicating their significance in material science (Ou et al., 2011).
Supramolecular Gelators
- Study 6: Research by Panja et al. (2018) on pyrrole and furan-based pyridine/pyridinium bisamides, closely related to this compound, demonstrated their use as supramolecular gelators. These compounds were explored for cation binding and demonstrated selective sensing abilities (Panja et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(furan-2-yl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUXVUVOBBUMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082926-03-1 | |
Record name | 3-(furan-2-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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